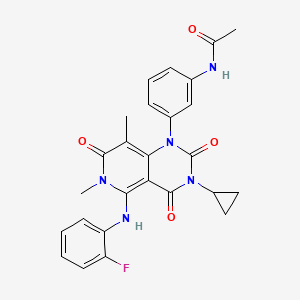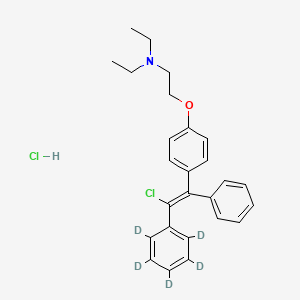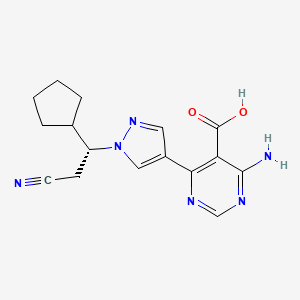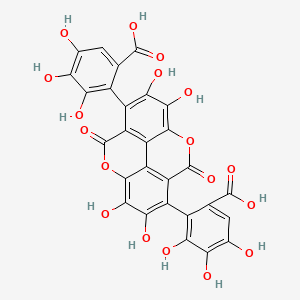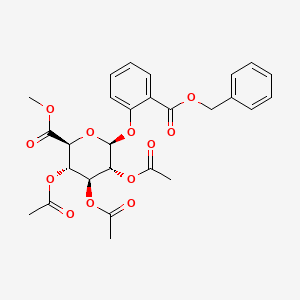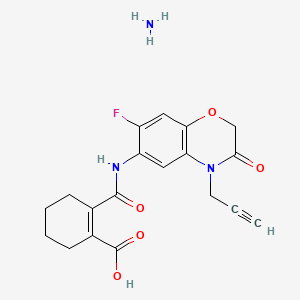![molecular formula C17H20ClNO3 B13841029 Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1227610-44-7](/img/structure/B13841029.png)
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(chlorocarbonyl)-7-azaspiro[35]nonane-7-carboxylate is a chemical compound with a complex structure that includes a spirocyclic nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable spirocyclic ketone to form the spirocyclic amine intermediate. This intermediate is then reacted with phosgene to introduce the chlorocarbonyl group, followed by esterification with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a corresponding alcohol.
Applications De Recherche Scientifique
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
1227610-44-7 |
|---|---|
Formule moléculaire |
C17H20ClNO3 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
benzyl 2-carbonochloridoyl-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H20ClNO3/c18-15(20)14-10-17(11-14)6-8-19(9-7-17)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Clé InChI |
NXEXXUZGFNSPPL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CC(C2)C(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


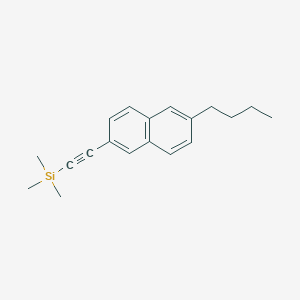
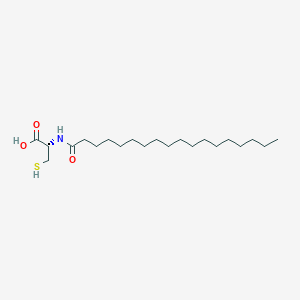
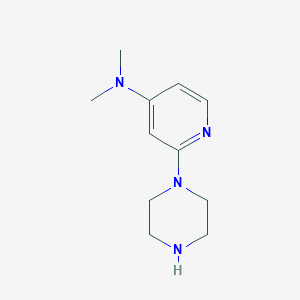
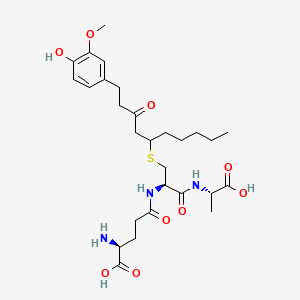
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)

![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
